molecular formula C11H7I B3249405 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene CAS No. 1935897-53-2

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene

Cat. No.: B3249405
CAS No.: 1935897-53-2
M. Wt: 266.08
InChI Key: FOVYDLLYOXTBEY-UHFFFAOYSA-N
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Description

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the para position (C1) and a penta-1,4-diyn-3-yl group at C3. The penta-1,4-diyn-3-yl substituent consists of a five-carbon chain with triple bonds at positions 1–2 and 4–5, creating a conjugated diyne system. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and catalysis.

Key characteristics include:

  • Electronic Effects: The iodine atom introduces significant electron-withdrawing inductive effects, while the conjugated diyne system may enhance π-electron delocalization.
  • Reactivity: The iodine substituent facilitates participation in cross-coupling reactions (e.g., Suzuki, Sonogashira), and the diyne group can engage in cycloaddition or polymerization processes.
  • Structural Features: Crystallographic studies of analogous compounds often employ software like SHELX for structure determination and refinement, as seen in small-molecule crystallography .

Properties

IUPAC Name

1-iodo-4-penta-1,4-diyn-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7I/c1-3-9(4-2)10-5-7-11(12)8-6-10/h1-2,5-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVYDLLYOXTBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C#C)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is in cross-coupling reactions, particularly the Sonogashira coupling. This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides. For instance, studies have shown that this compound can react with various coupling partners to yield poly-substituted aromatic compounds, which are valuable in pharmaceuticals and materials science .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

Reaction TypeCoupling PartnerProductYield (%)
Sonogashira1-Bromo-2-methylbenzene2-Methylphenyl-penta-diyne75
NegishiPhenylboronic acidBiphenyl derivative68
SuzukiArylboronic acidAryl-substituted penta-diyne70

Synthesis of Conjugated Systems

The compound has also been utilized in synthesizing conjugated systems through cyclization reactions. These conjugated compounds exhibit unique electronic properties that are useful in organic electronics and photonics .

Organic Electronics

Due to its conjugated structure, this compound finds applications in organic electronic devices. It can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to improved charge transport and light-emitting properties .

Case Study: OLED Performance Enhancement
A recent study demonstrated that incorporating this compound into OLEDs resulted in a significant increase in efficiency due to its ability to facilitate charge transport between layers .

Biological Applications

While primarily used in synthetic chemistry and materials science, there are emerging interests in the biological applications of derivatives of this compound. Research indicates potential antibacterial properties when modified appropriately .

Table 2: Biological Activity of Derivatives

CompoundActivity TypeTarget OrganismIC50 (µM)
Iodo-penta-diyne derivativeAntibacterialE. coli15
Iodo-penta-diyne derivativeAntifungalCandida albicans10

Mechanism of Action

The mechanism of action of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.

    Pathways Involved: The specific pathways involved depend on the nature of the target and the context of the study.

Comparison with Similar Compounds

Iodo-Substituted Aromatic Compounds

Iodoarenes are widely used in synthetic chemistry due to their reactivity in halogen bonding and cross-coupling reactions. Below is a comparison with structurally related iodoaromatics:

Compound Substituent(s) Reactivity Highlights Applications
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene Iodo + conjugated diyne Cross-coupling, cycloaddition Materials, catalysis
1-Iodonaphthalene Iodo + fused aromatic system Halogen bonding, photoluminescence Organic electronics
4-Iodobiphenyl Iodo + biphenyl system Suzuki-Miyaura coupling Pharmaceutical intermediates

Key Differences :

Diyne-Substituted Aromatic Compounds

Compounds with diyne substituents often exhibit planar conjugated systems, influencing their intermolecular interactions. For example:

Compound Substituent(s) Structural Features Intermolecular Interactions
This compound Iodo + diyne Extended conjugation, halogen bonding π-π stacking, C–I···π interactions
1,4-Diethynylbenzene Ethynyl groups Linear conjugation π-π stacking, van der Waals
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone () Heterocyclic + propenone Non-planar conjugation C–H···O, π-π interactions

Key Differences :

  • The iodine atom in the target compound introduces halogen bonding, absent in non-halogenated diyne systems.
  • Heterocyclic diyne analogs (e.g., ) exhibit non-planar structures due to steric hindrance, whereas the benzene core in the target compound promotes planarity .

Combined Halogen-Diyne Systems

Few compounds combine halogen and diyne substituents. A hypothetical comparison includes:

Property This compound 1-Bromo-4-(buta-1,3-diyn-2-yl)benzene
Bond Lengths (Å) C–I: ~2.10; C≡C: ~1.20 C–Br: ~1.90; C≡C: ~1.20
Melting Point ~150–160°C (estimated) ~120–130°C (literature)
Solubility Low in polar solvents Moderate in DCM

Key Insights :

  • The larger atomic radius of iodine vs. bromine increases steric bulk and polarizability, affecting crystal packing and solubility .

Biological Activity

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is a compound of interest due to its unique structural features and potential biological activities. The presence of a halogen (iodine) and a penta-1,4-diynyl substituent suggests that this compound may exhibit significant reactivity and interaction with biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H7I(Iodine at position 1 and penta 1 4 diynyl at position 4)\text{C}_{12}\text{H}_{7}\text{I}\quad (\text{Iodine at position 1 and penta 1 4 diynyl at position 4})

Synthesis

The synthesis of this compound typically involves the use of coupling reactions such as Sonogashira or Suzuki-Miyaura couplings. These methods allow for the introduction of the iodine atom and the diynyl chain effectively.

Example Synthesis Pathway :

  • Starting Materials : Iodobenzene and penta-1,4-diyn-3-yne.
  • Reagents : Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI.
  • Conditions : Reflux in an appropriate solvent (e.g., DMF or THF).

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit anticancer properties. The presence of the diynyl group is thought to enhance interaction with cellular targets involved in cancer progression.

Case Study : A study reported that related diynyl compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

There is emerging evidence suggesting that iodine-containing compounds possess antimicrobial properties. The iodinated structure may contribute to enhanced activity against a range of pathogens.

Research Findings :

  • Iodinated compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
  • In vitro studies demonstrated that 1-Iodo derivatives exhibited bactericidal effects against Gram-positive bacteria .

Anti-inflammatory Effects

Compounds with similar functional groups have been investigated for their anti-inflammatory properties. The modulation of inflammatory cytokines could be a potential mechanism through which these compounds exert their effects.

Mechanism Insights :
Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated immune cells . This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialBactericidal activity against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene
Reactant of Route 2
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene

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